molecular formula C₁₄H₁₆D₆N₂O₃ B1155830 Rivastigmine-d6 N-Oxide

Rivastigmine-d6 N-Oxide

Cat. No.: B1155830
M. Wt: 272.37
Attention: For research use only. Not for human or veterinary use.
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Description

Rivastigmine-d6 N-Oxide is a deuterated derivative of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor used clinically to treat Alzheimer’s disease and Parkinson’s-related dementia. The deuterated form incorporates six deuterium atoms (²H, or D) at specific positions in the molecule, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . Unlike the parent compound, this compound includes an N-oxide functional group, a modification that alters its chemical stability and metabolic pathways. This compound is primarily employed in research settings to track drug metabolism, quantify metabolites, and assess bioequivalence between formulations .

Properties

Molecular Formula

C₁₄H₁₆D₆N₂O₃

Molecular Weight

272.37

Synonyms

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide-d6;  (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide-d6;  [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide-d6;  ENA 713 N-Oxide-d6;  Rivastigmine N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Rivastigmine-d6 N-Oxide vs. Piperaquine-d6 N-Oxide
  • Molecular Structure: this compound: Derived from Rivastigmine (C₁₄H₂₂N₂O₂), with six deuterium atoms and an N-oxide group. Piperaquine-d6 N-Oxide: A deuterated antimalarial compound (C₂₉D₆H₂₆Cl₂N₆O; MW: 557.547). Features a quinoline backbone with a piperazine moiety and six deuteriums .
  • Pharmacological Class :
    • This compound: Acetylcholinesterase inhibitor (research tool).
    • Piperaquine-d6 N-Oxide: Antimalarial (research tool for metabolism studies).
  • Applications :
    • Both are used in drug metabolism studies, but this compound focuses on neurodegenerative disease research, while Piperaquine-d6 N-Oxide targets antiparasitic drug development .
This compound vs. Venlafaxine N-Oxide
  • Metabolic Role: Venlafaxine N-Oxide: A metabolite of the antidepressant Venlafaxine, formed via cytochrome P450-mediated oxidation. It retains partial serotonin-norepinephrine reuptake inhibitory activity . Its N-oxide group may reduce acetylcholinesterase binding affinity compared to Rivastigmine .
  • Research Utility: Venlafaxine N-Oxide is studied for its pharmacological activity, whereas this compound serves as a non-active tracer in pharmacokinetic assays .
This compound vs. Natural N-Oxides (e.g., Tylophorin N-Oxide)
  • N-Oxidation here may enhance solubility or reduce toxicity . Its N-oxide group aids in metabolic stability for analytical purposes .
  • Biological Activity :
    • Natural N-Oxides often exhibit intrinsic bioactivity (e.g., antimicrobial, anticancer), while synthetic variants like this compound are inert tools for mechanistic studies .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight Deuterium Atoms Primary Application Metabolic Stability
This compound C₁₄D₆H₁₆N₂O₃ ~266.4* 6 Pharmacokinetic tracer High (deuterated)
Piperaquine-d6 N-Oxide C₂₉D₆H₂₆Cl₂N₆O 557.547 6 Antimalarial metabolism Moderate
Venlafaxine N-Oxide C₁₇H₂₇NO₂ 293.41 0 Antidepressant metabolite Low (active metabolite)
Tylophorin N-Oxide C₂₄H₂₈N₂O₅ 424.5 0 Anticancer research Variable

*Estimated based on Rivastigmine’s MW (250.34) + 6 deuteriums and N-oxide group.

Pharmacokinetic Variability
  • Rivastigmine exhibits high pharmacokinetic variability in humans, necessitating deuterated analogs like this compound to standardize bioequivalence studies across formulations (e.g., 1.5 mg vs. 6 mg doses) .
  • In contrast, Piperaquine-d6 N-Oxide’s applications are less affected by variability due to its use in controlled in vitro assays .

Research and Commercial Considerations

  • Cost and Availability :
    • This compound is sold in 1 mg units (~$290), comparable to Piperaquine-d6 N-Oxide (25 mg for €5,796) .
    • Natural N-Oxides (e.g., Tylophorin N-Oxide) are often less standardized and more challenging to procure .
  • Regulatory Status :
    • Synthetic N-Oxides like this compound are classified as laboratory chemicals, whereas natural N-Oxides may require additional safety evaluations for therapeutic use .

Q & A

Q. How to ensure reproducibility when publishing studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Provide detailed synthetic protocols, raw spectral data (NMR, MS), and analytical conditions in supplementary materials. For in vivo work, include Institutional Animal Care and Use Committee (IACUC) approval codes .

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